molecular formula C16H18N2O3S B2654984 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1903267-19-5

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2654984
CAS No.: 1903267-19-5
M. Wt: 318.39
InChI Key: HZMKAIUSOFGHGF-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide backbone substituted at the 2-position with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group. The amide nitrogen is further linked to a 2-(thiophen-2-yl)ethyl moiety.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(18-7-4-14-2-1-9-22-14)12-3-6-17-15(10-12)21-13-5-8-20-11-13/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKAIUSOFGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the amide bond. The oxolane group can be introduced via nucleophilic substitution reactions using appropriate oxolane derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, which differentiates it from related molecules. Below is a detailed comparison with structurally or functionally analogous compounds:

N-[2-(Thiophen-2-yl)ethyl] Derivatives in Antibacterial Agents

Foroumadi et al. synthesized quinolone derivatives bearing N-[2-(thiophen-2-yl)ethyl] groups, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (e.g., compound 17 in ). These exhibited potent antibacterial activity against Gram-positive pathogens, with MIC values ranging from 0.12 to 4 µg/mL . In contrast, 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide lacks the quinolone core but shares the thiophen-ethylamide motif. The oxolane substituent may enhance solubility compared to brominated thiophene analogs, though its antibacterial efficacy remains uncharacterized in the literature.

Pyridine Carboxamide Derivatives

Enamine Ltd.’s catalog () includes pyridine carboxamides such as 3,6-dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide (CAS: 736953-59-6). This compound replaces the oxolane group with dichloro and dimethylamino substituents, resulting in a higher molecular weight (393.15 g/mol vs. ~330 g/mol for the target compound). Such structural variations likely alter pharmacokinetic properties, such as membrane permeability and metabolic stability .

Thiophen-2-yl Ethylamine Derivatives

lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which incorporate dual thiophen-ethyl groups. These molecules target CNS receptors due to their amine functionality and lipophilic aromatic systems.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference ID
This compound Pyridine-4-carboxamide Oxolan-3-yloxy, thiophen-2-yl ethyl ~330 (estimated) Not reported N/A
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone Quinolone Bromothiophen-ethyl, piperazinyl ~450 Antibacterial (MIC 0.12–4 µg/mL)
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide Pyridine-2-carboxamide Dichloro, dimethylamino-thiophen-ethyl 393.15 Not reported (catalog compound)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalenamine Dual thiophen-ethyl, propyl ~450 CNS receptor modulation

Biological Activity

The compound 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a pyridine ring, an oxolane moiety, and a thiophene substituent, suggests diverse interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, and it has a molecular weight of approximately 302.38 g/mol. The structural features are essential for understanding its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, disrupting essential processes in pathogens or cancer cells. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could serve as a promising antimicrobial agent.

Anticancer Activity

In a series of experiments involving MCF-7 and MDA-MB-468 breast cancer cell lines, the compound demonstrated significant antiproliferative effects. The IC50 values were determined through MTT assays, revealing potent cytotoxicity at micromolar concentrations.

Cell LineIC50 (µM)Reference
MCF-715
MDA-MB-46812

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Oxolane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Pyridine Carboxamide Formation : This involves reacting pyridine derivatives with carboxylic acids or their derivatives.
  • Thiophene Substitution : The introduction of the thiophene group can be accomplished via electrophilic substitution reactions.

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